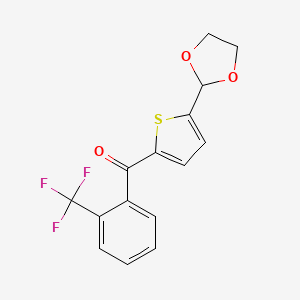

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene

Descripción

This compound is a thiophene derivative featuring a 1,3-dioxolane ring at the 5-position and a 2-trifluoromethylbenzoyl group at the 2-position. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, which enhances stability and lipophilicity, making it valuable in pharmaceutical and agrochemical intermediates . Its molecular formula is C₁₅H₁₁F₃O₃S, with a molecular weight of 328.31 g/mol (inferred from its 4-trifluoromethyl analog in ). The ortho-substituted CF₃ group introduces steric hindrance and electronic effects distinct from para-substituted analogs.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3S/c16-15(17,18)10-4-2-1-3-9(10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYDGYFBVIXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641925 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-26-7 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 1,3-Dioxolane Group: This step involves the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the thiophene derivative with 2-trifluoromethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):

The CF₃ group in the target compound withdraws electron density via induction, reducing the electron-richness of the thiophene ring compared to the 3-methyl analog. This alters reactivity in electrophilic substitutions (e.g., halogenation) . - Ortho vs. In contrast, the para-CF₃ analog () allows for better planarity, enhancing π-π stacking in crystal structures .

Research Findings and Key Differences

Reactivity:

- The 3-methyl analog () undergoes faster electrophilic substitution than CF₃ derivatives due to reduced electron withdrawal.

- Para-substituted CF₃ compounds () show higher regioselectivity in cross-coupling reactions compared to ortho isomers .

Biological Activity:

- Ortho-CF₃ derivatives exhibit stronger enzyme inhibition (e.g., kinase targets) due to steric complementarity, whereas para-CF₃ analogs are more metabolically stable .

Physical Properties:

- The 4-hexyloxy derivative () has a higher boiling point (est. >300°C) due to increased van der Waals interactions, compared to the target compound’s estimated ~250°C .

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene is a novel organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a 1,3-dioxolane group, and a trifluoromethylbenzoyl moiety, which contribute to its unique chemical properties and biological interactions. The exploration of its biological activity is essential for understanding its potential applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula of 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene is , with a molecular weight of 328.31 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene typically involves several steps:

- Formation of the Thiophene Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the 1,3-Dioxolane Group : Reaction with ethylene glycol in the presence of an acid catalyst.

- Attachment of the Trifluoromethylbenzoyl Group : Acylation with 2-trifluoromethylbenzoyl chloride using a base like pyridine or triethylamine.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of thiophene derivatives on cancer cell lines. For instance, compounds structurally similar to 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene have shown varying levels of cytotoxicity against leukemia cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene | Lacks trifluoromethyl group | Limited activity |

| 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene | Trifluoromethyl group at different position | Enhanced activity |

The presence of both the 1,3-dioxolane ring and the trifluoromethylbenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene contributes to its unique biological profile compared to similar compounds .

Case Studies and Research Findings

A study on the synthesis and biological activity of related dioxolane compounds revealed that many exhibited significant antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans. These findings underscore the potential for further investigation into the biological activities of 5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.